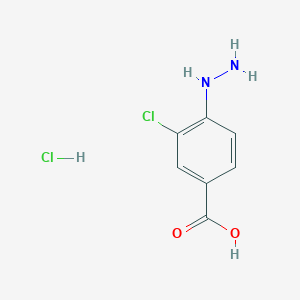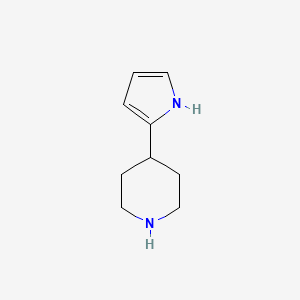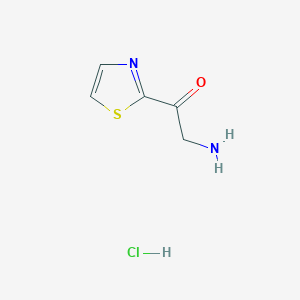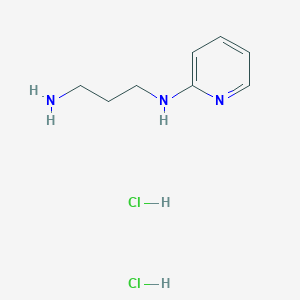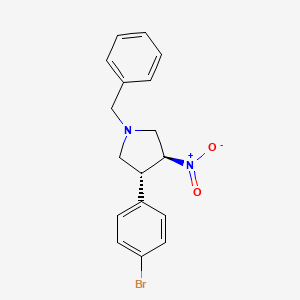
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans is a chiral molecule. Known for its structural complexity and unique stereochemistry, it is a significant subject in synthetic organic chemistry and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans involves several steps:
Formation of the Pyrrolidine Ring: : Typically, the pyrrolidine ring can be synthesized via a cyclization reaction, starting from appropriate amine and carbonyl precursors.
Introduction of Substituents: : The 4-nitro and 4-bromophenyl groups are introduced through electrophilic aromatic substitution reactions.
Chiral Center Establishment: : The stereochemistry is achieved via chiral catalysts or starting materials, ensuring the correct 3R,4S configuration.
Final Benzylation: : The last step involves benzylation under basic conditions to attach the benzyl group to the nitrogen atom.
Industrial Production Methods: On an industrial scale, the compound can be produced through optimized versions of the above synthetic routes. These methods often involve:
Use of batch reactors for controlled reaction conditions.
Catalysts to improve yield and stereoselectivity.
Advanced purification techniques to isolate the desired diastereomer.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The nitro group can undergo reduction to form an amino group under specific conditions, such as hydrogenation over a palladium catalyst.
Reduction: : Reduction of the nitro group to an amine using reagents like tin(II) chloride in hydrochloric acid.
Substitution: : The bromine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate or chromic acid can be used under acidic conditions.
Reduction: : Hydrogen gas with palladium catalyst, or sodium borohydride with catalytic amounts of cobalt chloride.
Substitution: : Sodium methoxide in methanol for nucleophilic substitutions.
Major Products Formed from these Reactions:
From oxidation and reduction, the major products include various amines and substituted aromatics.
Substitution reactions yield a range of aryl ethers, thioethers, and other substituted derivatives.
Scientific Research Applications
Chemistry: The compound serves as a chiral ligand in asymmetric synthesis, aiding in the production of enantioselective products.
Biology and Medicine: It acts as a pharmacophore in drug discovery, particularly in the development of inhibitors targeting specific enzymes or receptors.
Industry: Its derivatives are utilized in the manufacture of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways Involved: The compound's mechanism often involves binding to specific biological targets, such as enzyme active sites or receptor binding domains. Its chiral nature allows for selective interaction with these targets, influencing biological pathways by inhibiting or activating specific molecular processes.
Comparison with Similar Compounds
Compared to other pyrrolidine derivatives, rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans stands out due to its unique substituent pattern and stereochemistry. Similar compounds include:
rac-(3R,4S)-1-benzyl-3-phenyl-4-nitropyrrolidine, trans: .
rac-(3R,4S)-1-benzyl-3-(4-methylphenyl)-4-nitropyrrolidine, trans: .
rac-(3R,4S)-1-benzyl-3-(4-chlorophenyl)-4-nitropyrrolidine, trans: .
These compounds share the pyrrolidine core structure but differ in their specific substituents, influencing their chemical reactivity and biological activity.
Properties
IUPAC Name |
(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILNFOQIYDOAQA-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
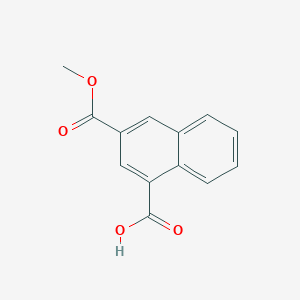
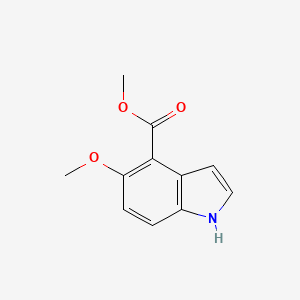
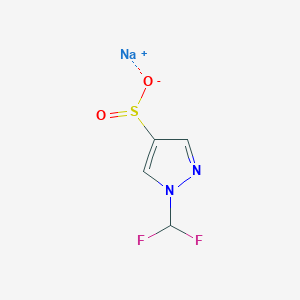
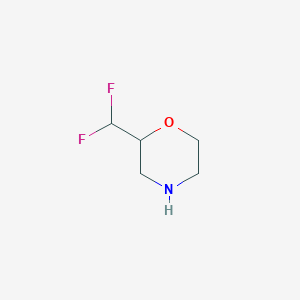
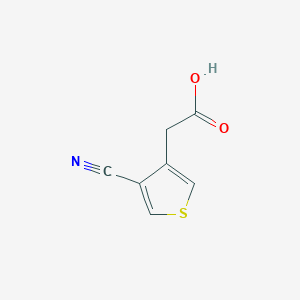
![[2-chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B6616691.png)
![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)
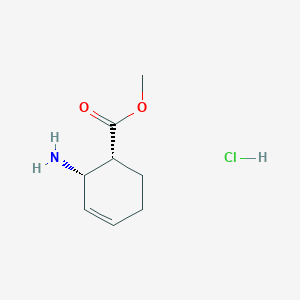
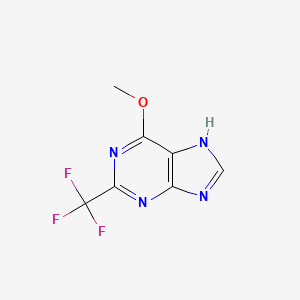
![4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine](/img/structure/B6616719.png)
